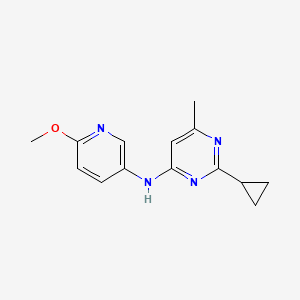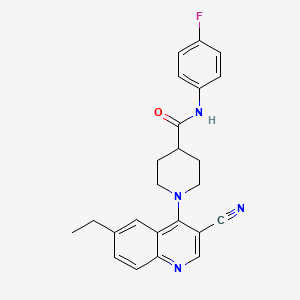
1-(3-cyano-6-ethylquinolin-4-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-cyano-6-ethylquinolin-4-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoline core, a piperidine ring, and a fluorophenyl group, making it a subject of study for its potential biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-cyano-6-ethylquinolin-4-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Cyano and Ethyl Groups: The cyano group can be introduced via a nucleophilic substitution reaction, while the ethyl group can be added through alkylation.
Formation of the Piperidine Ring: This step often involves the cyclization of appropriate precursors under basic conditions.
Coupling with the Fluorophenyl Group: The final step involves coupling the quinoline derivative with a fluorophenyl piperidine carboxamide through amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would require optimization of the above synthetic route for large-scale synthesis. This includes:
Optimization of Reaction Conditions: Ensuring high yield and purity by adjusting temperature, solvent, and reaction time.
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Utilizing chromatography and recrystallization for purification.
Chemical Reactions Analysis
Types of Reactions
1-(3-cyano-6-ethylquinolin-4-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the quinoline core or the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline or piperidine derivatives.
Substitution: Formation of substituted quinoline or fluorophenyl derivatives.
Scientific Research Applications
1-(3-cyano-6-ethylquinolin-4-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-cyano-6-ethylquinolin-4-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, potentially disrupting replication and transcription processes. The fluorophenyl group may enhance binding affinity to certain enzymes or receptors, modulating their activity. The piperidine ring can contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-(3-cyanoquinolin-4-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide: Lacks the ethyl group, which may affect its biological activity.
1-(3-cyano-6-methylquinolin-4-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide: Contains a methyl group instead of an ethyl group, potentially altering its chemical properties.
1-(3-cyano-6-ethylquinolin-4-yl)-N-(4-chlorophenyl)piperidine-4-carboxamide: Substitutes the fluorophenyl group with a chlorophenyl group, which may impact its reactivity and interactions.
Uniqueness
1-(3-cyano-6-ethylquinolin-4-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the cyano, ethyl, and fluorophenyl groups, along with the quinoline and piperidine rings, makes it a versatile compound for various applications.
Properties
IUPAC Name |
1-(3-cyano-6-ethylquinolin-4-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4O/c1-2-16-3-8-22-21(13-16)23(18(14-26)15-27-22)29-11-9-17(10-12-29)24(30)28-20-6-4-19(25)5-7-20/h3-8,13,15,17H,2,9-12H2,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGUHZMFZNWCCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-{3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}-1H-indole](/img/structure/B2753950.png)
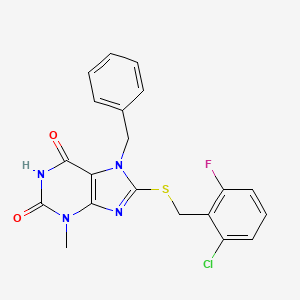
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2753953.png)
![4-(Benzenesulfonyl)-8-(2-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2753954.png)
![4-{4-[3-(phenylsulfanyl)propanoyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione](/img/structure/B2753956.png)
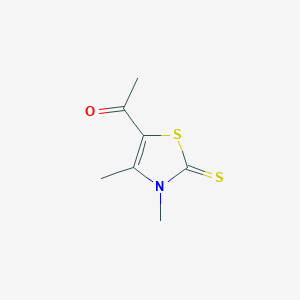
![Trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol](/img/structure/B2753959.png)
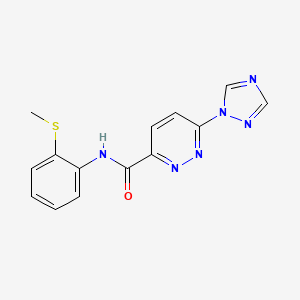
![N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-methylbenzamide](/img/structure/B2753961.png)
![2-[(4-fluorophenyl)methyl]-4-phenyl-1,2,4a,8a-tetrahydrophthalazin-1-one](/img/structure/B2753963.png)
![ethyl 3-[1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-amido]benzoate](/img/structure/B2753964.png)

![[6-Morpholino-2-(4-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfide](/img/structure/B2753966.png)
